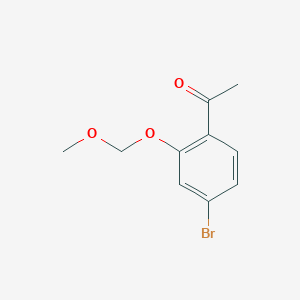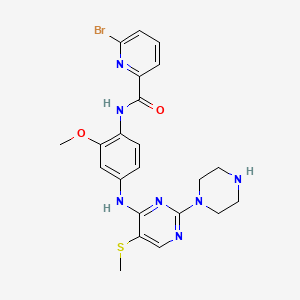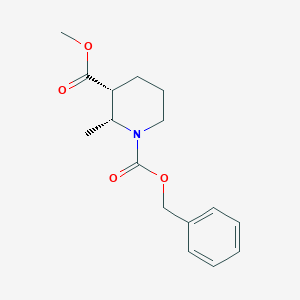
3-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a five-membered ring containing sulfur and nitrogen atoms, with a benzyl group attached to the nitrogen atom. The presence of the sulfonamide functional group (SO2) adds to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with sulfuryl chloride, followed by cyclization with a suitable base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiadiazolidine derivatives with different oxidation states.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic or nucleophilic reagents can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include various sulfone and thiadiazolidine derivatives, which can have different chemical and biological properties depending on the specific functional groups introduced .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its structural similarity to certain bioactive molecules suggests potential therapeutic applications, although more research is needed to fully understand its medicinal properties.
Mechanism of Action
The mechanism of action of 3-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide is not fully understood, but it is believed to interact with various molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, potentially affecting enzyme activity and protein function. Further studies are needed to elucidate the specific molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1,2,5-Thiadiazolidine 1,1-dioxide: Lacks the benzyl group, which may affect its chemical reactivity and biological activity.
4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione: Another heterocyclic compound with a different substitution pattern, showing unique biological properties.
N,N’-Substituted 1,2,5-thiadiazolidine 1,1-dioxides: These compounds have different substituents on the nitrogen atoms, leading to varied chemical and biological properties.
Uniqueness
3-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide is unique due to the presence of the benzyl group, which can influence its chemical reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry .
Properties
Molecular Formula |
C9H12N2O2S |
|---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
3-benzyl-1,2,5-thiadiazolidine 1,1-dioxide |
InChI |
InChI=1S/C9H12N2O2S/c12-14(13)10-7-9(11-14)6-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 |
InChI Key |
DODJEDXKCGSGFP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NS(=O)(=O)N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(5-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14884311.png)
methyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B14884315.png)




![tert-Butyl 2-{[(Benzyloxy)carbonyl]amino}pyrrolidine-1-carboxylate](/img/structure/B14884366.png)
![2-Oxaspiro[3.3]heptan-6-ylhydrazine](/img/structure/B14884372.png)

![2-amino-2-(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B14884382.png)
![2-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14884399.png)



